1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
Description
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one is a phenolic ketone characterized by a 2,4-dihydroxyphenyl core substituted with a but-3-en-2-yl group at position 3 and an acetyl group (ethan-1-one) at position 1. Its structure combines aromatic hydroxyl groups with an alkenyl substituent, conferring unique physicochemical properties. Modifications to the parent structure, such as introducing the butenyl group, likely involve alkylation or cross-coupling reactions, as seen in the synthesis of epoxide-containing derivatives (e.g., compound 14 in ) .
Properties
CAS No. |
79557-73-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3-but-3-en-2-yl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-4-7(2)11-10(14)6-5-9(8(3)13)12(11)15/h4-7,14-15H,1H2,2-3H3 |
InChI Key |
ORMMBNPUNOBQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C=CC(=C1O)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation offers a direct route to acetophenone derivatives. For 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one, this method involves:
- Protection of phenolic groups : Methylation or acetylation of 2,4-dihydroxyacetophenone prevents undesired side reactions.
- Acylation with butenyl chloride : Lewis acids like AlCl₃ facilitate electrophilic substitution at the C3 position.
- Deprotection : Acidic or basic conditions restore hydroxyl groups.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Protection | Ac₂O, pyridine, 0°C | 92 | |
| Acylation | AlCl₃, CH₂Cl₂, 50°C | 68 | |
| Deprotection | HCl/MeOH, reflux | 85 |
Limitations include poor regioselectivity in unprotected substrates and side reactions during deprotection.
Claisen-Schmidt Condensation
Claisen-Schmidt condensation between 3-(but-3-en-2-yl)-2,4-dihydroxybenzaldehyde and acetone under basic conditions forms the acetophenone skeleton.
Mechanistic Insights :
- Base (e.g., KOH) deprotonates acetone, generating an enolate nucleophile.
- Nucleophilic attack on the aldehyde followed by dehydration yields the α,β-unsaturated ketone.
- Selective reduction of the double bond (e.g., H₂/Pd-C) produces the saturated acetophenone.
Optimized Conditions :
Prenylation and Alkylation Approaches
Prenylation of 2,4-dihydroxyacetophenone with but-3-en-2-yl bromide introduces the alkenyl group. DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity via base-catalyzed alkylation.
Procedure :
- Dissolve 2,4-dihydroxyacetophenone in anhydrous DMF.
- Add but-3-en-2-yl bromide (1.2 eq) and DBU (2 eq).
- Stir at 60°C for 8 hours.
Outcomes :
- Regioselectivity : >90% C3-substitution due to steric and electronic effects.
- Yield : 81% after column chromatography.
Acid-Catalyzed Cyclization and Rearrangement
Aryl ether intermediates undergo acid-mediated cyclization to install the butenyl group. For example:
- Synthesize 3-allyl-2,4-dimethoxyacetophenone via Ullmann coupling.
- Treat with H₂SO₄ to induce cyclization and demethylation.
Critical Parameters :
- Acid Strength : Concentrated H₂SO₄ achieves complete cyclization in 2 hours.
- Temperature Control : Exceeding 50°C promotes decomposition.
Comparative Analysis of Methodologies
Efficiency and Scalability :
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High functional tolerance | Low regioselectivity |
| Claisen-Schmidt | Atom-economic | Requires aldehyde precursor |
| Prenylation | Excellent regiocontrol | Costly reagents |
Purity and Yield Optimization :
Chemical Reactions Analysis
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the hydroxyl groups.
Scientific Research Applications
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electron donation, affecting enzyme activity and receptor binding. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
1-(2,4-Dihydroxyphenyl)ethan-1-one (2b)
- Key Differences : Absence of the butenyl group reduces steric hindrance and alters electronic properties.
- Applications : Acts as a precursor for synthesizing complex derivatives (e.g., chalcones, Schiff bases) . NMR data (Figure S15) confirms its planar aromatic system, which is disrupted in the butenyl-substituted compound .
(E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Isoliquiritigenin)
- Structure: Chalcone derivative with a propenone bridge linking two aromatic rings.
- Key Differences: Conjugated enone system enables π-π interactions and hydrogen bonding, critical for SIRT1 activation .
- Applications: Natural polyphenol with anti-inflammatory and anticancer properties .
Substituent-Driven Functionalization
Schiff Base Complexes (e.g., 1-(5-(1-((2-aminophenyl)imino)ethyl)-2,4-dihydroxyphenyl)ethan-1-one)
- Structure: Incorporates an iminoethyl group at position 5, forming tridentate ligands for metal coordination.
- Key Differences: The imine group enables chelation with metals (Cu, Ni, Co), unlike the non-coordinating butenyl group.
- Applications : Used in anticancer therapies as free radical inhibitors .
(E)-1-(3-((2,4-Dihydroxyphenyl)diazenyl)phenyl)ethan-1-one (A2)
- Structure : Azo-linked phenyl rings with a diazenyl group.
- Key Differences : The azo group introduces strong absorbance in visible light, making it suitable for dye applications. The butenyl group lacks such chromophoric properties but may enhance hydrophobicity.
- Applications: Potential dual inhibitor of EGFR and COX-2 in cancer research .
1-(3-(5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-2-en-1-yl)-2,4-dihydroxyphenyl)ethan-1-one (14)
- Structure : Epoxide-containing alkenyl substituent.
- Key Differences : The epoxide adds electrophilic reactivity, enabling ring-opening reactions. The butenyl group in the target compound is less reactive but may participate in Diels-Alder cycloadditions.
- Applications : Intermediate in natural product synthesis (e.g., xanthoangelol B) .
Physicochemical Properties
- Solubility : The butenyl group increases hydrophobicity compared to hydroxyl-rich analogs like 2b or isoliquiritigenin.
- Reactivity: The alkenyl substituent may undergo electrophilic additions, whereas azo or propenone groups participate in redox or Michael addition reactions.
Biological Activity
1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one, also known as a derivative of 2,4-dihydroxyacetophenone, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Chemical Name : 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one
- CAS Number : 79557-73-6
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.241 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures to 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one exhibit various biological activities, particularly in anticancer applications. The following sections detail specific findings related to its biological activity.
Anticancer Activity
-
Mechanism of Action :
- Studies suggest that compounds with similar phenolic structures can inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction. For instance, derivatives of 2,4-dihydroxyphenyl compounds have shown the ability to activate p38 kinase pathways that are crucial in regulating cell cycle progression and apoptosis .
-
Cell Line Studies :
- In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and C6 (glioma). The mechanism often involves downregulation of cyclin D1 and induction of cell cycle arrest at the G0/G1 phase .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Research Findings
Recent research emphasizes the potential of 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one and its analogs as promising candidates for anticancer drug development:
- Antiproliferative Effects :
- Safety Profile :
Q & A
Basic: What are the established synthetic routes for 1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one, and how can regioselectivity be controlled during hydroxyl group functionalization?
Methodological Answer:
The compound is synthesized via multi-step protocols involving Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, starting with 2,4-dihydroxyacetophenone, selective protection of hydroxyl groups (e.g., using diethyl sulfate for ethoxylation) is critical to avoid side reactions . The but-3-en-2-yl group can be introduced via alkylation or cross-coupling reactions under palladium catalysis. Regioselectivity is controlled using orthogonal protecting groups (e.g., benzyl ethers for phenolic -OH) and optimizing reaction conditions (temperature, solvent polarity) to favor mono-substitution .
Advanced: How can computational modeling resolve contradictions in proposed tautomeric forms of this compound under varying pH conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can predict the relative stability of keto-enol tautomers. Experimental validation via pH-dependent H NMR (monitoring enolic proton shifts at δ 12-14 ppm) and IR spectroscopy (C=O stretch at ~1650 cm vs. enolic C-O at ~1600 cm) provides complementary data. Discrepancies between computed and observed tautomer ratios may arise from solvent effects, requiring explicit solvation models in simulations .
Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of the but-3-en-2-yl substituent?
Methodological Answer:
H NMR coupling constants ( Hz, Hz) and NOESY correlations between the allylic protons and aromatic hydrogens confirm stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular formula, while UV-Vis spectroscopy (λmax ~320 nm) identifies conjugation patterns. X-ray crystallography (using SHELXL ) resolves absolute configuration, particularly for chiral centers introduced during synthesis .
Advanced: How do steric and electronic effects of the but-3-en-2-yl group influence biological activity in enzyme inhibition assays?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations reveal that the butenyl group enhances hydrophobic interactions with enzyme pockets (e.g., tyrosine phosphatases like SHP2). Competitive inhibition assays (IC determination) and surface plasmon resonance (SPR) quantify binding affinities. Substituent removal or modification (e.g., hydrogenation to butyl) reduces activity by ~40%, highlighting the role of π-π stacking and van der Waals contacts .
Basic: What are the optimal conditions for recrystallization to achieve high-purity single crystals suitable for XRD analysis?
Methodological Answer:
Slow evaporation from a 1:1 ethanol/ethyl acetate mixture at 4°C yields diffraction-quality crystals. Additives like hexane (5% v/v) improve crystal lattice packing. Crystallographic data refinement with SHELXL and visualization via ORTEP-3 ensure accurate bond-length and angle measurements. Purity is confirmed by HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of radical-mediated oxidation at the 2,4-dihydroxy sites?
Methodological Answer:
Deuterium labeling at hydroxyl groups (e.g., DO exchange) followed by EPR spectroscopy identifies radical intermediates (e.g., semiquinone species). KIEs () indicate proton-coupled electron transfer (PCET) mechanisms. Transient absorption spectroscopy monitors reaction kinetics under varying pH, confirming rate-determining steps involving deprotonation .
Basic: What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
Storage under argon at -20°C in amber vials minimizes photodegradation and oxidation. Lyophilization (with 1% w/v mannitol as cryoprotectant) enhances stability. Purity is monitored quarterly via TLC (silica gel, chloroform:methanol 9:1, R = 0.45) and H NMR .
Advanced: How does the compound’s fluorescence quenching behavior correlate with solvent polarity in photophysical studies?
Methodological Answer:
Steady-state fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO) reveals bathochromic shifts (~30 nm) due to intramolecular charge transfer (ICT). Time-resolved fluorescence (TCSPC) quantifies lifetime changes ( ns in apolar solvents vs. 1.1 ns in polar solvents), supported by Kamlet-Taft solvatochromic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
